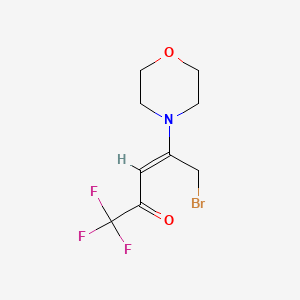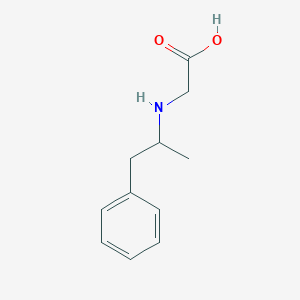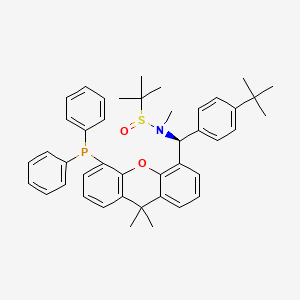
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and morpholine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a brominated alkene with a trifluoromethyl ketone in the presence of a base, followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are employed to maintain consistent reaction conditions and optimize the overall yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-5-fluoro-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with a fluorine atom instead of bromine.
(3E)-5-chloro-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with a chlorine atom instead of bromine.
(3E)-5-iodo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one imparts unique reactivity and properties compared to its halogenated analogs
Propiedades
Fórmula molecular |
C9H11BrF3NO2 |
|---|---|
Peso molecular |
302.09 g/mol |
Nombre IUPAC |
(E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5+ |
Clave InChI |
GXJOWVIDQBCAPP-FNORWQNLSA-N |
SMILES isomérico |
C1COCCN1/C(=C/C(=O)C(F)(F)F)/CBr |
SMILES canónico |
C1COCCN1C(=CC(=O)C(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)


![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)

![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)

![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)


